Fmoc-HepoK

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-HepoK” is a product used for research purposes. The “Fmoc” part refers to the fluorenylmethoxycarbonyl protecting group, which is a base-labile protecting group used in organic synthesis . It’s commonly used as a protecting group for amines .

Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Molecular Structure Analysis

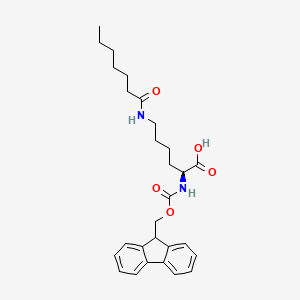

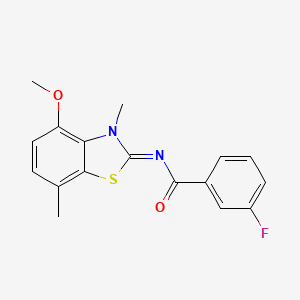

The molecular formula of “this compound” is C28H36N2O5. The Fmoc group is known for its inherent hydrophobicity and aromaticity, which can promote the association of building blocks .

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Physical And Chemical Properties Analysis

The degree of parallel Fmoc alignment is substantially higher in the last frame of the 1 μs simulation for FmocA in 80% water compared to all other aliphatic Fmoc-SAAs both in the charged and neutral state .

科学研究应用

自组装肽水凝胶

Fmoc-HepoK在自组装肽水凝胶开发中的应用展示了其在为细胞增殖和分化创建支架中的作用。研究表明,由Fmoc-二苯丙氨酸(Fmoc-FF)和Fmoc-精氨酸-甘氨酸-天冬氨酸(Fmoc-RGD)等肽形成的水凝胶提供了一个纳米纤维网络,促进了生物活性配体展示,用于细胞附着。这种环境支持间充质干细胞(MSC)的增殖和分化,表明Fmoc-肽在组织工程和再生医学中的潜力(Wang et al., 2017)。

用于组织工程的电寻址

Fmoc-苯丙氨酸已被用于电寻址应用,其中其沉积受电化学诱导的pH梯度控制。这种方法允许在表面上对包括Fmoc-氨基酸在内的分子凝胶体进行空间选择性和可逆的组装/解组装。这种能力对于芯片实验室应用至关重要,并突出了Fmoc-肽在推进微流体技术和组织工程中的作用(Liu et al., 2011)。

基于酶的电化学生物传感

由N-芴甲氧羰基-二苯丙氨酸(Fmoc-FF)组成的自组装肽纳米纤维水凝胶已被用于创建用于基于酶的电化学生物传感的生物界面。这种方法将诸如辣根过氧化物酶(HRP)之类的酶嵌入水凝胶中,保持其生物活性并实现直接电子转移。所得生物传感器表现出高灵敏度、选择性和稳定性,证明了Fmoc-肽在构建用于生物传感应用的智能界面的潜力(Lian et al., 2016)。

功能材料制造

氨基酸和短肽用Fmoc基团进行修饰已被广泛研究用于功能材料的制造。Fmoc修饰的生物分子表现出独特的自组装特性,使其适用于包括药物递送、催化和治疗剂开发在内的各种应用。这种多功能性强调了Fmoc-肽在新型生物材料开发及其在各种科学和医学领域的潜力中的重要作用(Tao et al., 2016)。

作用机制

Target of Action

The primary target of (2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid, also known as Fmoc-Lys(Heptanoyl), is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the formation of a carbamate, which protects the amine group during peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a significant role in solid-phase peptide synthesis (SPPS), a common method for peptide synthesis .

Pharmacokinetics

Information on the pharmacokinetics of Fmoc-Lys(Heptanoyl) is limited. The fmoc group is known to be rapidly removed by base , suggesting that it may have a short half-life in biological systems

Result of Action

The introduction of the Fmoc group to the amine group of an amino acid results in the protection of the amine during peptide synthesis . This allows for the synthesis of complex peptides without unwanted side reactions. The removal of the Fmoc group then reveals the amine group, allowing it to participate in further peptide bond formation .

Action Environment

The action of Fmoc-Lys(Heptanoyl) is influenced by the pH of the environment. The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the pH of the environment can influence the stability of the Fmoc group and thus the efficacy of Fmoc-Lys(Heptanoyl) in protecting the amine group during peptide synthesis .

安全和危害

未来方向

Peptide drug development has made great progress in the last decade thanks to new production, modification, and analytic technologies . Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides have shown potential for applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties . This suggests that Fmoc-HepoK could have potential future applications in these areas.

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(heptanoylamino)hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O5/c1-2-3-4-5-17-26(31)29-18-11-10-16-25(27(32)33)30-28(34)35-19-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h6-9,12-15,24-25H,2-5,10-11,16-19H2,1H3,(H,29,31)(H,30,34)(H,32,33)/t25-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQLQGXMHXKYPS-VWLOTQADSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aS,7aR)-4a-(aminomethyl)-1-propyloctahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B2534311.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-4-phenylbenzenesulfonamide](/img/structure/B2534313.png)

![4-bromo-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2534314.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2534315.png)

![N-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B2534318.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![N-(2-chlorobenzyl)-2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2534331.png)